tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
The compound you mentioned is a complex organic molecule. It contains a tert-butyl group, a common component in organic chemistry known for its unique reactivity pattern due to its crowded structure . The compound also includes a fluorine atom and a hydroxymethyl group attached to a dihydropyridine ring, which is a common structure in many pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like catalytic protodeboronation . This involves a radical approach and is paired with a Matteson–CH2–homologation .Scientific Research Applications
Synthesis of Polyhydroxylated Piperidines
- A study by Ramalingam et al. (2012) describes an efficient synthesis process of a similar compound, which serves as a common intermediate for various polyhydroxylated piperidines. These piperidines are precursors for the synthesis of 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, L-fagomycin, and related analogs (Ramalingam et al., 2012).
Molecular and Crystal Structure Analysis
- Çolak et al. (2021) synthesized compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate and characterized their molecular and crystal structures using X-ray crystallographic analysis. This shows the compound's utility in structural chemistry studies (Çolak et al., 2021).
Chemical Reactions and Synthesis Processes
- Görlitzer and Baltrusch (2000) investigated the reaction mechanism involving a derivative of this compound, highlighting its role in chemical synthesis studies (Görlitzer & Baltrusch, 2000).
Intermediate in Anticancer Drug Synthesis
- Zhang et al. (2018) presented a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This underscores the compound's significance in medicinal chemistry (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 5-fluoro-4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXALFFNXYAHRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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